molecular formula C9H16ClN3 B1423580 4-(1-Methylimidazol-2-yl)piperidine hydrochloride CAS No. 1198420-89-1

4-(1-Methylimidazol-2-yl)piperidine hydrochloride

Cat. No.: B1423580
CAS No.: 1198420-89-1
M. Wt: 201.7 g/mol
InChI Key: VBYCEGKVIURLCW-UHFFFAOYSA-N
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Description

4-(1-Methylimidazol-2-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 1-methylimidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylimidazol-2-yl)piperidine hydrochloride typically involves the reaction of 1-methylimidazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 1-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylimidazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(1-Methylimidazol-2-yl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    1-Methylimidazole: A five-membered ring with two nitrogen atoms and a methyl group.

    4-(1H-Imidazol-2-yl)piperidine: Similar structure but without the methyl group on the imidazole ring.

Uniqueness

4-(1-Methylimidazol-2-yl)piperidine hydrochloride is unique due to the presence of both the piperidine and 1-methylimidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYCEGKVIURLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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